1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene
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Overview
Description
1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, featuring bromine, fluorine, and methyl substituents. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(bromomethyl)-5-fluoro-4-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The process generally includes steps like bromination, purification through distillation or recrystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further bromination.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products like 2-(hydroxymethyl)-5-fluoro-4-methylbenzene or 2-(aminomethyl)-5-fluoro-4-methylbenzene.
Electrophilic Aromatic Substitution: Products like 1-bromo-2-(bromomethyl)-3-nitro-5-fluoro-4-methylbenzene.
Reduction: Products like 2-(bromomethyl)-5-fluoro-4-methylbenzene or 2-(methyl)-5-fluoro-4-methylbenzene.
Scientific Research Applications
1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a precursor in the synthesis of biologically active compounds, aiding in the development of new drugs and biochemical probes.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the fluorine and methyl groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-(bromomethyl)-4-methylbenzene: Lacks the fluorine substituent, resulting in different reactivity and applications.
1-bromo-2-(bromomethyl)-5-chloro-4-methylbenzene: Contains a chlorine substituent instead of fluorine, affecting its chemical behavior.
1-bromo-2-(bromomethyl)-3-fluoro-4-methylbenzene: The position of the fluorine atom is different, leading to variations in reactivity and synthesis routes.
Uniqueness
1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms allows for versatile reactivity, making it valuable in various synthetic applications. Its unique structure also influences its physical properties, such as boiling point, melting point, and solubility, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2090850-25-0 |
---|---|
Molecular Formula |
C8H7Br2F |
Molecular Weight |
281.9 |
Purity |
95 |
Origin of Product |
United States |
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